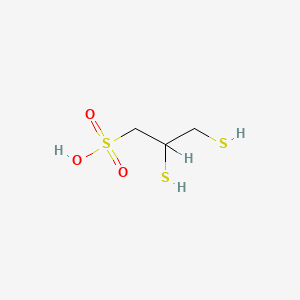

2,3-Dimercapto-1-propanesulfonic acid

Vue d'ensemble

Description

2,3-Dimercapto-1-propanesulfonic acid is a chelating agent that forms complexes with various heavy metals. It is related to dimercaprol, another chelating agent. The compound was first synthesized in 1956 by V. E. Petrunkin . It is known for its ability to bind to heavy metals, making it useful in treating heavy metal poisoning.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimercapto-1-propanesulfonic acid typically involves the reaction of 2-propen-1-ol with carbon disulfide to form 2-dithiopropanol. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimercapto-1-propanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to disulfides.

Reduction: The compound can reduce metal ions by forming stable complexes.

Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Metal complexes.

Substitution: Substituted sulfonic acid derivatives.

Applications De Recherche Scientifique

2,3-Dimercapto-1-propanesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions.

Biology: Investigated for its role in detoxifying heavy metals in biological systems.

Medicine: Used in chelation therapy to treat heavy metal poisoning, including mercury and arsenic poisoning.

Industry: Employed in processes that require the removal of heavy metals from solutions.

Mécanisme D'action

The mechanism of action of 2,3-Dimercapto-1-propanesulfonic acid involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, preventing them from interacting with biological molecules. These complexes are then excreted from the body, reducing the toxic effects of the metals .

Comparaison Avec Des Composés Similaires

Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal detoxification.

Dimercaprol: A related compound with similar chelating properties.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metals.

Uniqueness: 2,3-Dimercapto-1-propanesulfonic acid is unique due to its high affinity for heavy metals and its ability to form stable complexes. Unlike some other chelating agents, it is effective in both aqueous and biological environments, making it versatile for various applications .

Activité Biologique

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as Unithiol, is a synthetic chelating agent primarily used for the treatment of heavy metal poisoning. This compound exhibits significant biological activity, particularly in its role as a metal chelator and its therapeutic applications in various medical conditions. This article explores the biological activity of DMPS, supported by research findings, case studies, and data tables.

DMPS is classified as an organosulfonic acid and has a strong affinity for binding heavy metals such as mercury and lead. The chemical structure of DMPS allows it to form stable complexes with these metals, facilitating their excretion from the body. The mechanism of action involves:

- Metal Chelation : DMPS binds to heavy metals through its thiol groups, which enhances renal elimination.

- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress associated with metal toxicity.

- Organic Anion Exchange : DMPS functions as an organic anion exchanger in renal pathways, mediating the uptake and efflux of various endogenous and exogenous compounds .

1. Heavy Metal Detoxification

DMPS is primarily recognized for its role in detoxifying heavy metals. Studies have shown that it effectively reduces blood levels of metals such as lead and mercury in cases of poisoning. For instance, a clinical case highlighted that administration of DMPS resolved severe neurological symptoms caused by bismuth intoxication after ten days of treatment .

2. Nephroprotective Effects

Research indicates that DMPS can mitigate nephrotoxicity associated with chemotherapy agents like cisplatin (CDDP). A study demonstrated that lower doses of DMPS not only reduced CDDP-induced nephrotoxicity but also enhanced the drug's antitumor efficacy in mice models. Specifically, DMPS administration resulted in decreased blood urea nitrogen (BUN) levels and improved expression of renal transporter proteins .

Case Study 1: Bismuth Intoxication

A patient with elevated bismuth levels exhibited neurological dysfunction, which improved significantly after DMPS treatment over ten days. Initial bismuth levels were recorded at 739 µg/L, dropping to 12 µg/L post-treatment .

Case Study 2: Cisplatin Nephrotoxicity

In a controlled study involving female mice treated with CDDP, the co-administration of DMPS led to a notable reduction in nephrotoxic effects. The study measured parameters such as BUN levels and transporter protein expression, confirming the protective role of DMPS against CDDP-induced renal damage .

Research Findings

Recent studies have expanded the understanding of DMPS's biological activity:

- Metal Chelation in Snake Venom : DMPS has been investigated for its potential to neutralize metalloproteinase activities in snake venom, suggesting its application in treating snakebite envenomations .

- In Vivo Efficacy : High-throughput screening has identified DMPS as a leading candidate among metal chelators for therapeutic interventions against metalloproteinase-related toxicities .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,3-bis(sulfanyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSRWOIZZXQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)O)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4076-02-2 (Parent) | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048344 | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-61-3 | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L82361J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.